Stereochemical Integrity: (E)-Isomer Specification vs. Uncontrolled Cinnamic Acid Mixtures
The target compound is explicitly the (2E)-isomer of the cinnamic acid scaffold, as confirmed by its IUPAC name and InChI Key (ITEIUMNRHOHHEM-HAAWTFQLSA-N) [1]. In contrast, generic 4-substituted cinnamic acids are frequently supplied as unspecified isomeric mixtures or thermodynamically favored (E)-rich samples without certified isomeric purity. The (E)-configuration is mandatory for the final bioactivity of the ester-linked MetAP-2 inhibitor beloranib; the corresponding (Z)-isomer would generate a diastereomeric product with unpredictable pharmacology [2]. Direct head-to-head isomeric purity data is not routinely reported by vendors, but the target compound’s structural assignment is unambiguous.
| Evidence Dimension | Geometric isomerism specification |
|---|---|
| Target Compound Data | Certified (2E)-isomer; InChI Key: ITEIUMNRHOHHEM-HAAWTFQLSA-N |
| Comparator Or Baseline | Generic 4-substituted cinnamic acids (e.g., 4-hydroxycinnamic acid) often without certified (E)/(Z) ratio |
| Quantified Difference | Not numerically quantified; differentiation is qualitative (isomeric identity vs. potential mixture) |
| Conditions | Structural elucidation by ¹H NMR and X-ray crystallography in patent literature [2] |
Why This Matters
Procurement of a stereodefined intermediate eliminates the risk of synthesizing an inactive diastereomer, which is critical for reproducible medicinal chemistry and impurity profiling.
- [1] American Elements. (2022). CAS 444565-47-3: (2E)-3-{4-[2-(dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride – Product Information. View Source
- [2] Crawford, T., et al. (2014). U.S. Patent No. 8,735,447. Crystalline solids of a MetAP-2 inhibitor and methods of making and using same. Zafgen, Inc. View Source
